molecular formula C23H24O B009009 3-Methyl-2,4-bis(alpha-methylbenzyl)phenol CAS No. 108959-43-9

3-Methyl-2,4-bis(alpha-methylbenzyl)phenol

Cat. No.: B009009
CAS No.: 108959-43-9
M. Wt: 316.4 g/mol
InChI Key: IYVMNLUZFMEENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2,4-bis(alpha-methylbenzyl)phenol, also known as MMB, is a synthetic compound that is widely used in the cosmetic industry as an antimicrobial agent. It is a white crystalline powder that is soluble in alcohol and oils. MMB is known for its ability to inhibit the growth of bacteria and fungi, making it a popular ingredient in many personal care products such as soaps, shampoos, and lotions.

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-bis(alpha-methylbenzyl)phenol is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi. This leads to leakage of cellular contents and ultimately cell death. This compound has been shown to be effective against a wide range of microorganisms, including both gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in personal care products. However, studies have shown that high concentrations of this compound can cause skin irritation and allergic reactions in some individuals. In addition, this compound has been shown to have estrogenic activity, which may have implications for its use in certain applications.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-2,4-bis(alpha-methylbenzyl)phenol in lab experiments is its stability and solubility in a variety of solvents. This makes it easy to work with and allows for accurate measurements of its antimicrobial activity. However, one limitation is that this compound is not effective against all types of microorganisms, and its effectiveness can vary depending on the specific strain being tested.

Future Directions

There are several potential future directions for research on 3-Methyl-2,4-bis(alpha-methylbenzyl)phenol. One area of interest is its potential use in medical applications such as wound healing and drug delivery. Another area of interest is its potential as a natural preservative in food products. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential toxicity and estrogenic activity.

Synthesis Methods

3-Methyl-2,4-bis(alpha-methylbenzyl)phenol can be synthesized through a process known as Friedel-Crafts alkylation. This involves the reaction of 2,4-dimethylphenol with alpha-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction results in the formation of this compound, which can be purified through recrystallization.

Scientific Research Applications

3-Methyl-2,4-bis(alpha-methylbenzyl)phenol has been extensively studied for its antimicrobial properties and its potential use in various applications. In scientific research, this compound is commonly used as a positive control in antimicrobial assays to test the effectiveness of other compounds. It has also been studied for its potential use in food preservation, as well as in medical applications such as wound healing and drug delivery.

Properties

108959-43-9

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

3-methyl-2,4-bis(1-phenylethyl)phenol

InChI

InChI=1S/C23H24O/c1-16(19-10-6-4-7-11-19)21-14-15-22(24)23(18(21)3)17(2)20-12-8-5-9-13-20/h4-17,24H,1-3H3

InChI Key

IYVMNLUZFMEENU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3

synonyms

3-Methyl-2,4-bis(α-methylbenzyl)phenol

Origin of Product

United States

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